3-(2H-1,3-benzodioxol-5-yl)-1-[(6-cyclopropylpyridin-3-yl)methyl]urea - 2097862-16-1

3-(2H-1,3-benzodioxol-5-yl)-1-[(6-cyclopropylpyridin-3-yl)methyl]urea

Catalog Number: EVT-3007668
CAS Number: 2097862-16-1
Molecular Formula: C17H17N3O3
Molecular Weight: 311.341
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-(2H-1,3-benzodioxol-5-yl)-1-[(6-cyclopropylpyridin-3-yl)methyl]urea is a small molecule compound that has emerged as a potent and selective antagonist of the orexin-1 receptor (OX1R). Orexins, also known as hypocretins, are neuropeptides produced in the hypothalamus that play a critical role in regulating arousal, wakefulness, appetite, and stress responses. 3-(2H-1,3-benzodioxol-5-yl)-1-[(6-cyclopropylpyridin-3-yl)methyl]urea is being investigated for its potential therapeutic applications in treating various psychiatric disorders associated with stress and hyperarousal states, such as insomnia, anxiety, and panic disorder. Its unique pharmacological profile, particularly its ability to attenuate stress-induced hyperarousal without inducing hypnotic effects, makes it a promising candidate for drug development.

Mechanism of Action

3-(2H-1,3-benzodioxol-5-yl)-1-[(6-cyclopropylpyridin-3-yl)methyl]urea acts as a competitive antagonist of the orexin-1 receptor (OX1R). By binding to the receptor, it prevents the endogenous orexin peptides, orexin-A and orexin-B, from activating the OX1R, thereby inhibiting the downstream signaling pathways involved in arousal, stress response, and other orexin-mediated functions.

Applications
  • Investigating stress-induced hyperarousal and panic-like behaviors: Compound 56, which refers to 3-(2H-1,3-benzodioxol-5-yl)-1-[(6-cyclopropylpyridin-3-yl)methyl]urea, effectively attenuated panic-like behaviors and cardiovascular responses in a rat model of panic vulnerability induced by sodium lactate infusion, suggesting its potential therapeutic application in anxiety and panic disorders.
  • Modulating sleep-wake cycles: Compound 56, while not affecting spontaneous sleep in rats and wild-type mice, promoted rapid eye movement sleep in orexin-2 receptor knockout mice, demonstrating its selective OX1R blockade and potential influence on sleep regulation.

N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor)

Compound Description: Ivacaftor is an approved potentiator drug used in cystic fibrosis treatment, particularly for individuals with the ∆F508 mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. It works by improving the chloride channel function of this mutated protein. []

Relevance: Ivacaftor, while not directly structurally similar to 3-(2H-1,3-Benzodioxol-5-yl)-1-[(6-cyclopropylpyridin-3-yl)methyl]urea, is relevant due to its function as a CFTR potentiator. The paper discussing Ivacaftor focuses on finding new potentiators that do not interfere with corrector drug action, which is a desired feature for 3-(2H-1,3-Benzodioxol-5-yl)-1-[(6-cyclopropylpyridin-3-yl)methyl]urea as well. []

3-(6-[([1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl)amino]-3-methyl-2-pyridinyl)-benzoic acid

Compound Description: This compound is an investigational corrector drug for cystic fibrosis treatment, aiming to improve the cellular processing of the ∆F508-CFTR protein. []

1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-(1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl)

Compound Description: This compound is another investigational corrector drug for cystic fibrosis, also targeting the ∆F508-CFTR protein's cellular processing. []

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4ʹ-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1ʹ-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide (M30)

Compound Description: M30 is a metabolite of venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor used in treating hematologic malignancies. It is formed through nitro reduction of venetoclax, likely by gut bacteria. []

Relevance: M30 is not structurally related to 3-(2H-1,3-Benzodioxol-5-yl)-1-[(6-cyclopropylpyridin-3-yl)methyl]urea. The paper discussing M30 focuses on the metabolism of venetoclax and does not offer direct structural comparisons to the target compound. []

4-[(10aR,11aS)-7-(4-chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (M27)

Compound Description: M27 is another major metabolite of venetoclax, formed through oxidation and cyclization reactions primarily mediated by the CYP3A4 enzyme. []

Relevance: Similar to M30, M27 is not structurally related to 3-(2H-1,3-Benzodioxol-5-yl)-1-[(6-cyclopropylpyridin-3-yl)methyl]urea and its relevance is limited to its connection to venetoclax metabolism. []

5-bromo-N-({1-[(3-fluoro-2-methoxyphenyl)carbonyl]-5-methylpiperidin-2-yl}methyl)pyridin-2-amine (GSK-1059865)

Compound Description: GSK-1059865 is a standard orexin-1 receptor (OX1R) antagonist used in research related to arousal and stress. []

1-(2-methyl-1,3-benzoxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea (SB-334867)

Compound Description: SB-334867 is another standard orexin-1 receptor antagonist commonly used in research. []

Relevance: Similar to GSK-1059865, SB-334867 is not structurally related to 3-(2H-1,3-Benzodioxol-5-yl)-1-[(6-cyclopropylpyridin-3-yl)methyl]urea but serves as a reference point for understanding the development and characterization of new OX1R antagonists. []

1-(6,8-difluoro-2-methylquinolin-4-yl)-3-[4-(dimethylamino)phenyl]urea (SB-408124)

Compound Description: SB-408124 is yet another standard orexin-1 receptor antagonist used for comparison purposes in the research paper. []

Relevance: Like the previous two antagonists, SB-408124 lacks structural similarity to 3-(2H-1,3-Benzodioxol-5-yl)-1-[(6-cyclopropylpyridin-3-yl)methyl]urea, but its inclusion in the paper highlights the importance of comparative studies in the development and understanding of novel orexin receptor antagonists. []

N-({3-[(3-ethoxy-6-methylpyridin-2-yl)carbonyl]-3-azabicyclo[4.1.0]hept-4-yl}methyl)-5-(trifluoromethyl)pyrimidin-2-amine (Compound 56)

Compound Description: Compound 56 is a novel, highly selective, and brain-penetrant orexin-1 receptor antagonist characterized in the research paper. It exhibits promising properties for potentially treating psychiatric disorders associated with stress or hyperarousal. []

Relevance: While not directly structurally similar, Compound 56 is relevant to 3-(2H-1,3-Benzodioxol-5-yl)-1-[(6-cyclopropylpyridin-3-yl)methyl]urea due to its shared target, the orexin-1 receptor. The research on Compound 56 emphasizes the development of selective OX1R antagonists, which could inform future investigations into the potential applications of the target compound. []

(2R)-2-[((3R)-3-(1,3-benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide hydrochloride (SSR240612)

Compound Description: SSR240612 is a non-peptide antagonist of the bradykinin (BK) B1 receptor with potent anti-inflammatory and analgesic properties. []

Properties

CAS Number

2097862-16-1

Product Name

3-(2H-1,3-benzodioxol-5-yl)-1-[(6-cyclopropylpyridin-3-yl)methyl]urea

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[(6-cyclopropylpyridin-3-yl)methyl]urea

Molecular Formula

C17H17N3O3

Molecular Weight

311.341

InChI

InChI=1S/C17H17N3O3/c21-17(20-13-4-6-15-16(7-13)23-10-22-15)19-9-11-1-5-14(18-8-11)12-2-3-12/h1,4-8,12H,2-3,9-10H2,(H2,19,20,21)

InChI Key

ZOCSOGNXIQQCKC-UHFFFAOYSA-N

SMILES

C1CC1C2=NC=C(C=C2)CNC(=O)NC3=CC4=C(C=C3)OCO4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.